molecular formula C11H12ClNO3 B8030234 Methyl 3-(4-chlorophenyl)-2-formamidopropanoate

Methyl 3-(4-chlorophenyl)-2-formamidopropanoate

Cat. No. B8030234
M. Wt: 241.67 g/mol
InChI Key: GCIFKUKRHHEWOO-UHFFFAOYSA-N
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Patent
US07365205B2

Procedure details

(±)-(4-Chlorophenyl)alanine methyl ester hydrochloride (2.00 g) was suspended in methylene chloride (20 ml), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.60 g), 1-hydroxybenzotriazole monohydrate (1.23 g), N-methylmorpholine (1.90 ml) and formic acid (0.30 ml) were added to stir the mixture for 15 minutes. After a process in which formic acid (0.30 ml) was additionally added to stir the mixture for 15 minutes was repeated 3 times, the reaction mixture was diluted with methylene chloride. After an ogranic layer was washed with water and then dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (methylene chloride:methanol=40:1) to obtain the title compound (1.21 g).
Name
(±)-(4-Chlorophenyl)alanine methyl ester hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4](=[O:15])[C@H:5]([CH3:14])[NH:6][C:7]1C=CC(Cl)=CC=1.Cl.CN(C)CCCN=C=NCC.[OH2:28].ON1[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=2N=N1.CN1CCOCC1>C(Cl)Cl.C(O)=O>[Cl:1][C:33]1[CH:38]=[CH:37][C:36]([CH2:14][CH:5]([NH:6][CH:7]=[O:28])[C:4]([O:3][CH3:2])=[O:15])=[CH:35][CH:34]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
(±)-(4-Chlorophenyl)alanine methyl ester hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.COC([C@@H](NC1=CC=C(C=C1)Cl)C)=O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
1.23 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
1.9 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stir the mixture for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir the mixture for 15 minutes
Duration
15 min
WASH
Type
WASH
Details
After an ogranic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (methylene chloride:methanol=40:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(C(=O)OC)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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